molecular formula C18H16N6O2 B2379076 2-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl)-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one CAS No. 2034345-39-4

2-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl)-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one

Cat. No.: B2379076
CAS No.: 2034345-39-4
M. Wt: 348.366
InChI Key: BYPSJENBPRSHDW-UHFFFAOYSA-N
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Description

2-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl)-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one is a complex heterocyclic compound It features a unique structure that combines an oxadiazole ring with a triazinoindazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl)-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one typically involves multi-step organic reactions. One common approach starts with the preparation of the oxadiazole ring, followed by its attachment to the triazinoindazole core. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. The use of robust catalysts and environmentally friendly solvents is also emphasized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl)-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to alter the oxidation state of the compound.

    Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of the compound.

Scientific Research Applications

2-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl)-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Preliminary studies suggest it may have therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It can be used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Comparison with Similar Compounds

Similar Compounds

    2-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl)-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one: shares structural similarities with other heterocyclic compounds, such as:

Uniqueness

What sets this compound apart is its unique combination of the oxadiazole and triazinoindazole moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O2/c25-18-16-13-8-4-5-9-14(13)21-24(16)11-19-23(18)10-15-20-17(26-22-15)12-6-2-1-3-7-12/h1-3,6-7,11H,4-5,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYPSJENBPRSHDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN3C=NN(C(=O)C3=C2C1)CC4=NOC(=N4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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